MAB-CHMINACA metabolite M11
Descripción
Propiedades
Fórmula molecular |
C21H30N4O4 |
|---|---|
Peso molecular |
402.5 |
InChI |
InChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29) |
Clave InChI |
MMWWZPQJJXIPQB-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)CO)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3 |
Sinónimos |
ADB-CHMINACA metabolite M11 |
Origen del producto |
United States |
Discovery and Structural Characterization of Mab Chminaca Metabolite M11
Initial Identification and Tentative Structural Assignments
The initial detection of MAB-CHMINACA metabolite M11 emerged from in-vivo and in-vitro metabolism studies of its parent compound, MAB-CHMINACA. Early investigations utilizing liquid chromatography coupled with mass spectrometry (LC-MS) on human urine samples and human hepatocyte incubations revealed the presence of several metabolic products. nih.govnih.gov One of these, designated as M11, was observed as a dihydroxyl metabolite, indicating the addition of two hydroxyl (-OH) groups to the original MAB-CHMINACA structure.
Based on the known metabolic pathways of similar synthetic cannabinoids, researchers tentatively assigned the hydroxylation sites to the cyclohexylmethyl moiety and the tert-butyl group of the molecule. nih.govnih.gov These initial hypotheses were guided by the understanding that these positions are common targets for oxidative metabolism by cytochrome P450 enzymes in the liver. The parent compound, MAB-CHMINACA, has a molecular weight of 370.5 g/mol , and the detection of a metabolite with a corresponding increase in mass suggested the introduction of two oxygen atoms.
Definitive Structural Elucidation through Advanced Spectroscopic Techniques
While initial analyses provided strong clues, definitive confirmation of the precise structure of this compound required more advanced analytical techniques. The structural elucidation was primarily achieved through the use of high-resolution mass spectrometry (HRMS) and comparison with a synthesized reference standard. nih.gov This comparative approach is a cornerstone of modern analytical chemistry for unequivocally identifying unknown compounds.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was the principal technique employed for the analysis. nih.gov This method allows for the separation of the metabolite from other compounds in a complex mixture, followed by its fragmentation into smaller, characteristic ions. The resulting fragmentation pattern serves as a chemical fingerprint. By comparing the fragmentation pattern of the metabolite detected in biological samples to that of a commercially available, certified reference standard of this compound, scientists could confirm its identity with a high degree of certainty. nih.gov
Elucidation of Hydroxylation Positions on the Cyclohexylmethyl Moiety
Metabolism studies of MAB-CHMINACA in human hepatocytes indicated that biotransformations predominantly occurred on the cyclohexylmethyl tail of the compound. nih.gov Further in-vivo research on an authentic human urine specimen identified a predominant monohydroxylated metabolite (M1) with the hydroxyl group located at the 4-position of the cyclohexyl ring. nih.gov In the case of the dihydroxyl metabolite M11, the analysis, aided by the use of a reference standard, confirmed that one of the hydroxyl groups was also situated at the 4-position of the cyclohexylmethyl group. nih.gov
Elucidation of Hydroxylation Positions on the tert-Butyl Chain
In addition to the modification on the cyclohexylmethyl moiety, in-vitro studies with human hepatocytes showed that minor metabolic reactions also took place on the tert-butyl chain of MAB-CHMINACA. nih.gov The analysis of this compound in a human urine sample definitively confirmed the presence of a second hydroxyl group on the tert-butyl portion of the molecule. nih.gov The comparison with the certified reference material was crucial in pinpointing this specific site of hydroxylation. nih.gov
Nomenclature and Chemical Classification of this compound
Following its definitive structural elucidation, this compound was assigned the systematic chemical name: N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide . nih.gov
Chemically, this compound is classified as a synthetic cannabinoid metabolite. It belongs to the indazole class of synthetic cannabinoids, characterized by the indazole core structure. As a metabolite, it is a product of the body's enzymatic processes acting on the parent compound, MAB-CHMINACA.
Below is a table summarizing the key chemical identifiers for this compound.
| Chemical Identifier | Value |
| Systematic Name | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C21H30N4O4 |
| Molecular Weight | 402.5 g/mol |
| Chemical Class | Synthetic Cannabinoid Metabolite |
| Parent Compound | MAB-CHMINACA |
Metabolism and Biotransformation Pathways of Mab Chminaca Leading to Metabolite M11
In Vitro Metabolic Investigations Utilizing Human Hepatocytes
In vitro studies using human hepatocytes are a primary method for elucidating the metabolic fate of new psychoactive substances like MAB-CHMINACA. These studies allow for the identification of metabolites in a controlled environment that mimics the metabolic activity of the human liver.
To investigate the metabolism of MAB-CHMINACA, researchers utilize cryopreserved human hepatocytes. nih.gov In a typical experimental setup, these hepatocytes are incubated with a specific concentration of MAB-CHMINACA (e.g., 10 μmol/L) for a set period, often around 3 hours. nih.gov Following the incubation period, the resulting mixture, which contains the parent compound and its metabolites, is analyzed. The analytical technique of choice is typically liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS). nih.gov This powerful combination allows for the separation, detection, and identification of the various metabolic products formed during the incubation.
Metabolic investigations have revealed that the primary sites of biotransformation on the MAB-CHMINACA molecule are the cyclohexylmethyl tail and the tert-butyl chain. nih.govd-nb.info The metabolic reactions are primarily oxidative in nature, a common pathway for the breakdown of such compounds in the liver. nih.govmdpi.com These reactions introduce polar functional groups, such as hydroxyl groups, onto the parent molecule, which facilitates its subsequent excretion from the body. Studies on structurally similar synthetic cannabinoids also show that biotransformations predominantly occur at the cyclohexylmethyl tail. nih.govd-nb.info
The initial phase of MAB-CHMINACA metabolism often involves the addition of a single hydroxyl group to the molecule, resulting in the formation of monohydroxylated intermediates. One such significant metabolite is M1, which is a 4-monohydroxycyclohexylmethyl metabolite. nih.gov This metabolite is formed through the hydroxylation of the cyclohexyl ring at the 4-position. The formation of various monohydroxylated metabolites has been observed in studies with human liver microsomes for similar synthetic cannabinoids. nih.gov
Following the initial hydroxylation, a second hydroxylation can occur, leading to the formation of dihydroxylated metabolites. MAB-CHMINACA metabolite M11 is a prominent dihydroxylated species. nih.gov It is characterized by the presence of two hydroxyl groups: one on the cyclohexylmethyl group (at the 4-position) and another on the tert-butyl group. nih.govresearchgate.net The chemical name for M11 is N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide. nih.gov The formation of dihydroxylated metabolites is a common metabolic pathway for synthetic cannabinoids. nih.gov
Enzymatic Systems Implicated in MAB-CHMINACA Biotransformation
The biotransformation of MAB-CHMINACA is primarily carried out by a superfamily of enzymes known as Cytochrome P450.
The oxidative reactions that lead to the formation of hydroxylated metabolites of MAB-CHMINACA are categorized as Phase I metabolism. The key enzymatic players in this phase are the Cytochrome P450 (CYP) enzymes. nih.gov While the specific CYP isozymes responsible for the metabolism of MAB-CHMINACA have not been definitively identified in all studies, research on analogous synthetic cannabinoids suggests that CYP3A4 is a major contributor to the metabolism of these compounds. nih.govku.dk Other CYP enzymes, such as those in the CYP2C and CYP1A families, may also play a role. ku.dk The involvement of these enzymes highlights the liver's central role in the detoxification and elimination of MAB-CHMINACA.
Exploration of Other Potential Enzyme Systems
While cytochrome P450 enzymes are the primary catalysts for the hydroxylation of MAB-CHMINACA, other enzyme systems could potentially be involved in its broader metabolism. For instance, amidase enzymes have been implicated in the metabolism of structurally similar synthetic cannabinoids, leading to the formation of carboxylated metabolites. [cite: 3] However, the formation of M11 itself is a direct result of oxidative metabolism.
Furthermore, phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), are often responsible for conjugating metabolites with glucuronic acid to further enhance their water solubility and elimination. In the case of MAB-CHMINACA's primary metabolites, M1 and M11, a study found that their concentrations did not increase after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates. [cite: 10] This suggests that M1 and M11 are not significantly subjected to glucuronidation.
Comparative Metabolic Pathways of MAB-CHMINACA with Structurally Related Synthetic Cannabinoids
The metabolic fate of MAB-CHMINACA, and specifically the formation of metabolite M11, can be better understood by comparing it with the biotransformation of other synthetic cannabinoids that share structural similarities.
Analogous Biotransformation Processes
Hydroxylation is a common and predominant metabolic pathway for many synthetic cannabinoids. This is particularly evident in compounds structurally related to MAB-CHMINACA.
AB-CHMINACA : This compound is structurally very similar to MAB-CHMINACA, differing in the amino acid moiety. In vitro studies with human liver microsomes have shown that AB-CHMINACA undergoes extensive hydroxylation, producing both mono-hydroxylated and di-hydroxylated metabolites. [cite: 3] The formation of these hydroxylated metabolites is primarily mediated by cytochrome P450 enzymes, with CYP3A4 identified as the most active isoenzyme. [cite: 3] This provides strong evidence that a similar enzymatic pathway is responsible for the hydroxylation of MAB-CHMINACA to form M11.
ADB-CHMINACA : As an analogue of MAB-CHMINACA, its metabolism also heavily involves transformations on the cyclohexylmethyl tail. [cite: 2, 4]
APP-CHMINACA : Research on this compound has revealed that a primary biotransformation route involves hydroxylation on the cyclohexyl-methyl ring, a pattern consistent with the metabolism of MAB-CHMINACA. [cite: 12]
The following table provides a summary of analogous metabolic hydroxylation in related synthetic cannabinoids.
| Compound | Key Metabolic Reaction | Primary Metabolite(s) |
| MAB-CHMINACA | Dihydroxylation | M11 (dihydroxyl) |
| AB-CHMINACA | Mono- and Di-hydroxylation | Hydroxylated metabolites |
| ADB-CHMINACA | Hydroxylation | Hydroxycyclohexylmethyl metabolites |
| APP-CHMINACA | Hydroxylation | Hydroxylated metabolites on the cyclohexyl-methyl ring |
Distinctive Metabolic Signatures
While hydroxylation is a shared metabolic feature, some structurally related synthetic cannabinoids exhibit distinctive metabolic pathways that are less prominent or absent in the biotransformation of MAB-CHMINACA.
MDMB-CHMICA : This compound, while also a synthetic cannabinoid, has an ester functional group. Its metabolism is dominated by the hydrolysis of this ester group, a pathway that is not applicable to the amide structure of MAB-CHMINACA.
ADB-FUBINACA : The metabolism of this compound includes pathways such as amide hydrolysis and N-dealkylation, in addition to hydroxylation. [cite: 6]
These differences in metabolic profiles, often dictated by variations in the chemical structure, can serve as distinctive signatures to identify the specific synthetic cannabinoid consumed.
The table below highlights some of the distinctive metabolic pathways observed in related synthetic cannabinoids.
| Compound | Distinctive Metabolic Pathway |
| MDMB-CHMICA | Ester hydrolysis |
| ADB-FUBINACA | Amide hydrolysis, N-dealkylation |
Compound Names
| Abbreviation | Full Chemical Name |
| MAB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| This compound | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
| AB-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| ADB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| APP-CHMINACA | N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| MDMB-CHMICA | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
Advanced Analytical Methodologies for the Detection and Quantification of Mab Chminaca Metabolite M11
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the selective identification and quantification of synthetic cannabinoid metabolites in complex biological matrices. nih.gov This technique offers high sensitivity and specificity, which is crucial for detecting the trace levels at which these compounds are often found. nih.gov
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is paramount to distinguish the target analyte from endogenous matrix components and other structurally similar compounds. This is typically achieved using reversed-phase liquid chromatography, often with a C18 column. gla.ac.uk The optimization process involves careful selection of the column, mobile phases, and gradient elution profile to ensure sharp peak shapes, good resolution, and acceptable retention times.
Gradient elution is commonly employed, starting with a higher aqueous phase concentration and gradually increasing the organic phase proportion. gla.ac.uk This ensures that a wide range of analytes with different polarities can be effectively separated within a single analytical run. Key parameters that are optimized include the column temperature, mobile phase flow rate, and the composition of the mobile phase additives, such as formic acid, which aids in the protonation of the analyte for positive ion mode mass spectrometry. gla.ac.ukfrontiersin.org
Table 1: Representative Chromatographic Conditions for Synthetic Cannabinoid Metabolite Analysis Data synthesized from methodologies used for this class of compounds.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 stationary phase | C18 stationary phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | Variable (0.5–0.8 mL/min) |
| Column Temperature | 60°C | Not specified |
| Gradient | Linear gradient from 1% to 95% B | Linear gradient |
Tandem Mass Spectrometric Detection Strategies
Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. tandfonline.com This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the third quadrupole. tandfonline.com
For MAB-CHMINACA metabolite M11, the precursor ion corresponds to the protonated molecule [M+H]⁺. Given the molecular weight of 402.5 g/mol for M11, the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 403.5. The selection of product ions is based on characteristic fragments of the molecule. While specific, optimized transitions for M11 are determined within individual laboratories, they are chosen to be unique and produce a stable, high-intensity signal. For instance, analysis of a related monohydroxylated metabolite (MAB-CHMINACA M1, precursor ion m/z 387.2) utilizes product ions at m/z 342.3 and 257.2, representing characteristic fragments of the molecule. scitechnol.com A similar fragmentation strategy would be applied to M11.
Table 2: Predicted Mass Spectrometric Parameters for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Precursor Ion [M+H]⁺ (m/z) |
| This compound | C₂₁H₃₀N₄O₄ | 402.5 | ~403.5 |
Method Validation for Analytical Research Applications
For analytical methods to be considered reliable and fit for purpose, they must undergo a rigorous validation process. nih.gov Validation assesses various performance characteristics to ensure the method is accurate, precise, and specific for the intended application. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, recovery, and matrix effects. nih.gov
In a study that developed a quantitative method for 24 synthetic cannabinoid metabolites, including MAB-CHMINACA M11, the method was validated in both blood and urine. The results demonstrated that the assay was acceptable for the quantification of these metabolites.
Table 3: Method Validation Data for an LC-MS/MS Assay Including this compound in Urine Based on data from a comprehensive validation study.
| Validation Parameter | Result |
| Accuracy | 75.4–126 % |
| Precision | Not greater than 27.2 % |
| Recovery | 75.8–104 % |
| Matrix Effects | 75.5–116 % |
High-Resolution Mass Spectrometry (HRMS) Approaches
High-resolution mass spectrometry (HRMS) has become an invaluable tool in the analysis of new psychoactive substances and their metabolites. gla.ac.uk Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap acquire full-spectrum, accurate-mass data, which allows for both the detection of known compounds and the identification of unknown metabolites. scitechnol.comgla.ac.uk A significant advantage of HRMS is the ability to perform retrospective data analysis without the need for re-injection. gla.ac.uk
Application of LC-HRMS/MS for Metabolite Identification
The initial identification of previously unknown metabolites relies heavily on LC-HRMS/MS. scitechnol.com The standard in vitro model for this purpose involves incubating the parent drug with human hepatocytes, which contain a comprehensive suite of metabolic enzymes. scitechnol.comfrontiersin.org Following incubation, the sample is analyzed by LC-HRMS/MS. The high mass accuracy of the instrument allows for the determination of the elemental composition of potential metabolites based on their exact mass. Subsequent fragmentation analysis (MS/MS) provides structural information that helps to elucidate the site of metabolic modification (e.g., hydroxylation or carboxylation). scitechnol.com This workflow was used to investigate the metabolism of MAB-CHMINACA, leading to the identification of its various metabolic products. scitechnol.com
Utilization of LC-QTOF-MS for Comprehensive Profiling
Liquid chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (LC-QTOF-MS) is a powerful platform for comprehensive, non-targeted screening of metabolites in biological samples. gla.ac.ukfrontiersin.org This approach is not limited to a pre-defined list of target compounds, which is a major advantage when dealing with the ever-changing landscape of synthetic cannabinoids. nih.govgla.ac.uk
In a typical LC-QTOF-MS workflow, the instrument acquires data across a wide mass range, recording the accurate mass of all detected ions. gla.ac.uk This allows for the creation of a comprehensive profile of metabolites present in a sample. frontiersin.org By comparing samples from before and after incubation with hepatocytes, or by comparing control urine to a case sample, researchers can pinpoint compounds that are unique to the drug's metabolism. frontiersin.org The combination of retention time, accurate mass, and isotopic pattern provides high confidence in the identification of metabolites like M11. gla.ac.uk
Development and Application of Reference Standards for this compound
The accurate identification and quantification of synthetic cannabinoid metabolites are fundamental in forensic toxicology and clinical research. The metabolite MAB-CHMINACA M11, a dihydroxyl derivative of its parent compound, has been identified as a predominant metabolite in human urine, making it a crucial target for analysis. [cite: 7] The development and application of precise reference standards are paramount to achieving reliable analytical results for this compound.
Importance of Certified Reference Materials (CRMs) in Analytical Research
Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for quality control and assurance. For this compound, CRMs are available as highly qualified materials intended for research and forensic applications. [cite: 1, 8] The significance of using CRMs lies in their rigorous manufacturing and testing processes, which adhere to international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). [cite: 1, 2, 4]
The use of CRMs for this compound ensures:
Accuracy: By providing a known concentration value, CRMs allow laboratories to calibrate instrumentation and validate analytical methods, ensuring that measurements are accurate.
Comparability: When different laboratories use the same CRM, it allows for the direct comparison of results, leading to greater consistency and reliability in the scientific community.
Quality Control: CRMs are used as quality control materials to monitor the performance of analytical procedures over time, helping to identify and rectify potential issues.
These materials are structurally categorized as synthetic cannabinoids and are vital for quantitative applications where a high degree of accuracy and a clear statement of measurement uncertainty are critical. [cite: 1]
Strategies for Ensuring Analytical Traceability and Accuracy
Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. The use of CRMs for this compound is a primary strategy for establishing this traceability.
Manufacturers of these CRMs provide a Certificate of Analysis (CofA) that contains essential information, including the certified property value and its associated uncertainty. [cite: 1] This documentation is crucial for establishing the traceability of laboratory results. Strategies to ensure accuracy and traceability include:
Validated Methodologies: CRMs are tested using validated analytical methods on qualified instrumentation. [cite: 1] This ensures that the characterization of the reference material is reliable.
Traceability to SI Units: The property values of the CRMs are traceable to the International System of Units (SI), which is the highest level of metrological traceability. [cite: 1]
Homogeneity and Stability Testing: CRMs for this compound undergo rigorous testing for homogeneity to ensure consistency across all units within a batch and for stability to guarantee the integrity of the certified value over its shelf life. [cite: 1]
In practice, a laboratory analyzing for this compound, such as in a human urine specimen, would use a CRM to create calibration curves and quality control samples. [cite: 7] This ensures that the quantification of the metabolite, like the 10.2 ± 0.3 ng/mL concentration found in one authentic case, is accurate and traceable. [cite: 7]
Stability Studies of this compound in Research Matrices
Research has demonstrated that synthetic cannabinoid metabolites are considerably more stable in urine than in whole blood at elevated temperatures (37°C and 22°C) and under refrigeration (4°C). [cite: 3] However, frozen storage has been identified as the most effective condition for preserving the integrity of these compounds in blood over extended periods. [cite: 11]
A long-term stability study of 24 synthetic cannabinoid metabolites provided specific insights into the behavior of MAB-CHMINACA M11. The study found that all 24 metabolites, including M11, were stable when spiked into both blood and urine and stored at –30°C for up to 168 days. [cite: 3] The stability at higher temperatures was more variable, particularly in blood. [cite: 3]
The table below summarizes the stability findings for synthetic cannabinoid metabolites under various conditions, which are indicative for MAB-CHMINACA M11.
| Matrix | Storage Temperature | Duration | Stability Outcome |
|---|---|---|---|
| Blood | 37°C | 56 Days | Low stability (Only 3 of 24 metabolites remained >80% stable) |
| Urine | 37°C | 56 Days | High stability (19 of 24 metabolites remained >80% stable) |
| Blood | 22°C (Room Temp) | 168 Days | Low stability (Only 3 of 24 metabolites remained >80% stable) |
| Urine | 22°C (Room Temp) | 168 Days | High stability (19 of 24 metabolites remained >80% stable) |
| Blood | 4°C (Refrigerated) | 168 Days | Moderate stability (Only 5 of 24 metabolites remained >80% stable) |
| Urine | 4°C (Refrigerated) | 168 Days | Very high stability (23 of 24 metabolites remained >80% stable) |
| Blood | -30°C (Frozen) | 168 Days | Excellent stability (All 24 metabolites were stable) |
| Urine | -30°C (Frozen) | 168 Days | Excellent stability (All 24 metabolites were stable) |
These findings underscore the critical importance of immediate and proper storage of biological samples, especially whole blood, to ensure accurate quantitative analysis of this compound. For long-term storage, maintaining samples at -30°C or lower is recommended to prevent degradation. [cite: 3]
Mab Chminaca Metabolite M11 As a Research Biomarker
Identification of MAB-CHMINACA Metabolite M11 as a Predominant Metabolite
The in vivo metabolism of MAB-CHMINACA has been investigated to determine which of its metabolic byproducts are most prevalent in human specimens. A significant finding in this area comes from a 2018 study that analyzed an authentic human urine specimen from a case of fatal drug poisoning involving MAB-CHMINACA. While the parent compound, MAB-CHMINACA, was not detectable in the urine, its metabolites were successfully identified and quantified. nih.gov
This research identified two predominant metabolites: a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite, designated as M11. nih.gov The analysis revealed that M11 was present in considerably higher concentrations than M1, establishing it as a major metabolite of MAB-CHMINACA in this in vivo context. nih.gov The biotransformations leading to these metabolites primarily occur on the cyclohexylmethyl tail and the tert-butyl chain of the parent molecule. semanticscholar.orgnih.gov
The concentrations of these two major metabolites found in the urine specimen are detailed in the table below.
| Metabolite | Chemical Name | Concentration (ng/mL) |
| M1 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 2.17 ± 0.15 |
| M11 | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 10.2 ± 0.3 |
Data from an authentic human urine specimen. nih.gov
Utility of this compound in Research for Investigating Exposure to the Parent Compound
The utility of a metabolite as a biomarker for drug exposure is largely dependent on its ability to be reliably detected in biological samples even when the parent drug is no longer present. For many synthetic cannabinoids, the parent compound is often not detectable in biological samples following consumption, making the detection of metabolites the only viable method to confirm intake. semanticscholar.orgnih.govd-nb.info
The case of this compound exemplifies this principle. In the previously mentioned 2018 study, while MAB-CHMINACA was found in solid tissues, blood, and stomach contents, it was absent from the urine specimen. nih.gov However, the presence of M11 at a quantifiable concentration provided clear evidence of MAB-CHMINACA exposure. nih.gov This underscores the critical role of M11 as a urinary biomarker for the parent compound. The identification of such metabolites is essential for developing analytical methods used in clinical and forensic programs to confirm the intake of MAB-CHMINACA. semanticscholar.orgnih.govd-nb.info
Comparative Biomarker Efficacy with Other MAB-CHMINACA Metabolites
The effectiveness of a biomarker is often evaluated by comparing its concentration and frequency of detection against other potential metabolic markers. In the in vivo study that identified M11, a direct comparison of its concentration with that of another major metabolite, M1, was possible. The concentration of M11 was found to be nearly five times higher than that of M1 (10.2 ng/mL versus 2.17 ng/mL). nih.gov This significant difference in concentration suggests that M11 is a more sensitive and robust biomarker for detecting MAB-CHMINACA exposure in urine.
In vitro studies using human hepatocytes have also contributed to understanding the metabolism of MAB-CHMINACA. One such study identified ten major metabolites, with biotransformations occurring primarily at the cyclohexylmethyl tail and to a lesser extent at the tert-butyl chain. semanticscholar.orgnih.gov Based on their findings, the researchers of this in vitro study recommended three specific metabolites as targets for documenting MAB-CHMINACA intake: ADB-CHMINACA hydroxycyclohexylmethyl (A9), ADB-CHMINACA 4″-hydroxycyclohexyl (A4), and another ADB-CHMINACA hydroxycyclohexylmethyl isomer (A6). semanticscholar.orgnih.gov
While these in vitro findings provide valuable insights into the metabolic pathways, the in vivo evidence strongly supports the superior efficacy of M11 as a urinary biomarker due to its high concentration in an authentic human sample. nih.gov The comparison of findings from both in vitro and in vivo studies is crucial for selecting the most reliable and sensitive biomarkers for detecting synthetic cannabinoid use.
Synthetic Strategies for Mab Chminaca Metabolite M11 Reference Standards
Design and Implementation of Chemical Synthesis Pathways for Analogues
The chemical synthesis of MAB-CHMINACA metabolite M11, scientifically known as N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, involves a multi-step process designed to introduce the necessary functional groups onto a core indazole structure. The general strategy for synthesizing indazole-3-carboxamide synthetic cannabinoids and their metabolites typically involves two key stages: N-alkylation of the indazole core and subsequent amide coupling with the appropriate amino acid derivative.
Given the structure of this compound, a plausible synthetic pathway would commence with a suitable indazole-3-carboxylic acid derivative. A key challenge in the synthesis of this specific metabolite is the introduction of hydroxyl groups at two distinct locations: the cyclohexyl ring and the tert-butyl group of the amino acid moiety.
A potential synthetic approach can be outlined as follows:
Preparation of the Hydroxylated Side Chain: The synthesis would likely begin with the preparation of a protected (4-hydroxycyclohexyl)methyl bromide. The hydroxyl group on the cyclohexane (B81311) ring would need to be protected using a suitable protecting group to prevent unwanted side reactions during the subsequent alkylation step.
N-Alkylation of the Indazole Core: The protected (4-hydroxycyclohexyl)methyl bromide would then be reacted with a 1H-indazole-3-carboxylic acid ester. This reaction, typically carried out in the presence of a base, attaches the hydroxylated cyclohexylmethyl side chain to the N1 position of the indazole ring.
Hydrolysis of the Ester: Following successful N-alkylation, the ester group at the 3-position of the indazole ring would be hydrolyzed to yield the corresponding carboxylic acid. This step is crucial for the subsequent amide coupling reaction.
Synthesis of the Hydroxylated Amino Acid Moiety: A protected version of the 2-amino-4-hydroxy-3,3-dimethylbutanamide moiety would need to be synthesized. This would likely involve starting with a commercially available amino acid and introducing the hydroxyl group and protecting the amine and hydroxyl functionalities.
Amide Coupling: The N-alkylated indazole-3-carboxylic acid would then be coupled with the synthesized protected amino acid derivative. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond.
Deprotection: The final step would involve the removal of all protecting groups from the hydroxyl and amine functionalities to yield the target compound, this compound.
The purification of the final product would be achieved through chromatographic techniques to ensure high purity, a critical requirement for a certified reference material.
Characterization of Synthesized Reference Materials for Analytical Research
Once synthesized, the reference material for this compound must undergo rigorous analytical characterization to confirm its identity, purity, and concentration. This comprehensive characterization is essential for its validation as a certified reference material (CRM) and ensures its suitability for use in forensic and research laboratories. The primary analytical techniques employed for this purpose include mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS):
Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of synthetic cannabinoids and their metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound in complex matrices like urine. nih.gov In a reported analysis of an authentic human urine specimen, this compound was identified and quantified using LC-MS/MS. nih.gov The technique provides information on the molecular weight of the compound and its fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the chemical formula of the synthesized reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of synthesized organic molecules.
¹H NMR (Proton NMR): This technique provides detailed information about the number and types of hydrogen atoms in the molecule and their chemical environment. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum of a synthesized this compound reference standard would be expected to be consistent with its known structure.
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts in the ¹³C NMR spectrum would correspond to the number of unique carbon atoms in the this compound structure.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized reference material, confirming its chemical identity and purity, thereby ensuring its reliability for analytical research and forensic applications.
Below is a table summarizing the key analytical data for this compound:
| Property | Value |
| Chemical Name | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₁H₃₀N₄O₄ |
| Molecular Weight | 402.50 g/mol |
Future Directions in Mab Chminaca Metabolite M11 Research
Expansion of Analytical Methodologies for Enhanced Sensitivity and Specificity
The detection of synthetic cannabinoid metabolites in biological matrices is a significant challenge due to their extensive metabolism and the low concentrations typically present. oup.comresearchgate.net While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective tool, future research will focus on enhancing the sensitivity and specificity of these methods for metabolites like M11. nii.ac.jpnih.gov
High-resolution mass spectrometry (HRMS), particularly using instruments like Quadrupole Time-of-Flight (QTOF), offers a non-targeted approach that can detect known and unknown compounds, which is invaluable as new SCs appear. nih.gov Future work should aim to build comprehensive HRMS libraries that include detailed fragmentation data for MAB-CHMINACA metabolite M11 and other related metabolites. This will permit retrospective data analysis and aid in the identification of metabolites in complex matrices without the immediate need for a reference standard. researchgate.net
Further enhancements can be achieved by optimizing sample preparation techniques. While methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been used for extracting MAB-CHMINACA metabolites from urine, exploring more advanced solid-phase extraction (SPE) sorbents or microextraction techniques could improve recovery and reduce matrix effects, leading to lower limits of detection. oup.comnih.gov The development of highly specific monoclonal antibodies for use in immunoassays could also serve as a rapid preliminary screening tool, flagging presumptive positive samples for confirmatory HRMS analysis.
Table 1: Current and Future Analytical Methodologies
| Methodology | Current Application | Future Direction/Enhancement |
|---|---|---|
| LC-MS/MS | Quantitative analysis of known metabolites like M11 in urine and blood. nii.ac.jpnih.gov | Development of methods with lower limits of quantitation (LOQ) and validation for alternative matrices (e.g., oral fluid, hair). oup.comnih.gov |
| LC-HRMS (e.g., QTOF) | Identification of metabolites in in vitro studies (e.g., human hepatocytes) and non-targeted screening. nih.govd-nb.info | Creation of extensive, curated spectral libraries for M11 and other SC metabolites to allow for retrospective data mining and confident identification of novel compounds. researchgate.net |
| Sample Preparation | Standard techniques like liquid-liquid extraction (LLE), SPE, and QuEChERS. nih.govnih.gov | Investigation of advanced microextraction techniques and novel SPE phases to improve analyte recovery and minimize matrix interference. |
| Immunoassays | Limited use due to cross-reactivity issues with the vast number of SCs. researchgate.net | Development of highly specific antibodies targeting key structural features of metabolites like M11 for rapid screening purposes. |
Further Elucidation of Structure-Metabolism Relationships for Predictive Modeling
Understanding the relationship between a synthetic cannabinoid's chemical structure and its metabolic fate is crucial for predicting the metabolites of newly emerging analogs. dundee.ac.uk MAB-CHMINACA (also known as ADB-CHMINACA) is an indazole-3-carboxamide derivative. nih.govd-nb.info Its metabolism primarily involves biotransformations on the cyclohexylmethyl tail and the tert-butyl side chain. d-nb.info Metabolite M11, identified as N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, is the product of hydroxylation at both of these sites. nih.gov
Systematic studies on structurally related SCs allow for the identification of clear structure-metabolism relationships (SMRs). dundee.ac.uk For instance, research on various indazole amide-type SCs shows that hydroxylation of alkyl and cycloalkyl regions is a common and major metabolic pathway. mdpi.comnih.gov Future research should involve systematically modifying the different moieties of the MAB-CHMINACA structure (the indazole core, the carboxamide linker, the tert-leucinamide head group, and the cyclohexylmethyl tail) and studying the resulting metabolic profiles in vitro. researchgate.net
This data can be used to develop predictive models, including machine learning algorithms, capable of forecasting the major metabolites of a novel SC based solely on its chemical structure. oup.com Such in silico tools would enable forensic laboratories to proactively identify potential biomarkers for new drugs before they are even encountered in casework, significantly reducing the time required to develop and validate new analytical methods. frontiersin.orguvm.edu
Development of Novel In Vitro Models for Metabolic Research
In vitro models are indispensable for studying the metabolism of novel psychoactive substances, as human administration studies are often not feasible. wada-ama.org Cryopreserved human hepatocytes are considered a gold standard because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors. d-nb.infofrontiersin.org Studies using human hepatocytes have been successful in identifying the major metabolites of MAB-CHMINACA. d-nb.infosemanticscholar.org Human liver microsomes (HLM) are also widely used, particularly for investigating Phase I (CYP450-mediated) metabolism. mdpi.comnih.gov
While effective, these models have limitations. The development of more advanced and diverse in vitro systems is a key area for future research. This includes:
Three-dimensional (3D) cell cultures: Spheroid or organoid cultures of hepatocytes can better mimic the architecture and function of the liver, potentially providing more physiologically relevant metabolic profiles compared to traditional 2D monolayer cultures.
Fungal models: The fungus Cunninghamella elegans has been shown to produce many of the same Phase I metabolites as humans for various synthetic cannabinoids. frontiersin.orgnih.gov This model is cost-effective and can be used to generate larger quantities of metabolites, which can be purified and used as analytical reference standards. frontiersin.org
Recombinant enzyme systems: Using specific, recombinantly expressed cytochrome P450 (CYP) or UGT enzymes can help pinpoint exactly which enzymes are responsible for specific metabolic transformations, such as the dual hydroxylations that form metabolite M11. nih.gov
By combining data from these various in vitro systems, researchers can build a more comprehensive and accurate picture of the metabolic fate of MAB-CHMINACA and predict the human biotransformation of next-generation synthetic cannabinoids with greater confidence. nih.gov
Table 2: In Vitro Metabolism Models
| Model | Advantages | Limitations/Future Development |
|---|---|---|
| Human Hepatocytes | "Gold standard"; contains complete Phase I and II enzymes and cofactors. frontiersin.org | High cost, limited availability, variability between donors. |
| Human Liver Microsomes (HLM) | Well-established for Phase I metabolism studies. mdpi.comnih.gov | Lacks cytosolic enzymes and cofactors for some Phase II reactions. frontiersin.org |
| Recombinant Enzymes | Allows for identification of specific enzymes (e.g., CYP3A4) involved in a metabolic step. nih.gov | Does not account for the interplay between different enzymes and transport processes. |
| Fungus (C. elegans) | Cost-effective; useful for producing larger quantities of Phase I metabolites for reference standards. frontiersin.orgnih.gov | Less effective at producing human Phase II metabolites; metabolic profile may not perfectly match human's. frontiersin.org |
| 3D Cell Cultures (Organoids) | More physiologically relevant cell-cell interactions and liver architecture. | Technically complex; requires further validation for routine metabolic studies. |
Q & A
Q. What analytical methods are recommended for identifying MAB-CHMINACA metabolites like M11 in biological samples?
To identify metabolites such as M11, use liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS) coupled with metabolite identification software. Key steps include:
- Sample preparation : Extract metabolites from biological matrices (e.g., urine, hepatocytes) using solid-phase extraction or protein precipitation .
- Chromatographic separation : Utilize biphenyl columns to resolve structurally similar metabolites (e.g., hydroxylated isomers) .
- HRMS detection : Employ orbitrap-based systems for accurate mass measurements (±5 ppm) to distinguish M11 from other metabolites .
- Data validation : Cross-reference spectra with hepatocyte incubation studies and synthetic standards (if available) .
Q. How can researchers confirm the presence of M11 in hepatocyte incubations?
- In vitro hepatocyte models : Incubate cryopreserved human hepatocytes with MAB-CHMINACA and monitor metabolite formation over time .
- Targeted HRMS analysis : Focus on hydroxylation patterns at the cyclohexylmethyl tail , a common site of metabolic modification in synthetic cannabinoids .
- Spectral matching : Compare retention times and fragmentation patterns to reference standards (e.g., M7 or M2) .
Advanced Research Questions
Q. How should researchers address discrepancies in metabolite identification across studies?
Discrepancies often arise from variability in sample preparation , instrument sensitivity , or lack of reference standards . Mitigation strategies include:
- Standardized protocols : Adopt uniform extraction and LC-HRMS parameters (e.g., gradient elution, ionization modes) to improve reproducibility .
- Data sharing : Deposit raw metabolomics data in repositories like the Metabolomics Workbench to enable cross-study validation .
- Isomer resolution : Use advanced chromatographic techniques (e.g., ion mobility spectrometry) to differentiate hydroxylated metabolites like M11 from structural analogs .
Q. What computational tools integrate metabolomics data for pathway analysis of MAB-CHMINACA metabolites?
- Metabolomics Workbench : Access curated datasets for synthetic cannabinoid metabolites, including spectral libraries and pathway maps .
- MIMOSA2 : Model community metabolic interactions by integrating microbiome and metabolome data, useful for studying gut microbial transformations of M11 .
- ChemSpider : Cross-reference metabolite structures and physicochemical properties (e.g., logP, fragmentation patterns) .
Q. What are the challenges in synthesizing reference standards for novel metabolites like M11?
- Synthetic complexity : Hydroxylation at the cyclohexylmethyl group requires regioselective synthesis, which is challenging without prior structural elucidation .
- Validation : Confirm identity via nuclear magnetic resonance (NMR) and HRMS ; compare to in vitro hepatocyte-derived metabolites .
- Collaborative efforts : Partner with analytical standard manufacturers to prioritize synthesis of high-impact metabolites (e.g., those linked to toxicity) .
Data Interpretation and Methodological Gaps
Q. How can researchers validate the stability of M11 in long-term storage?
Q. What strategies improve detection limits for trace-level metabolites like M11 in postmortem tissues?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
